molecular formula C41H35N3O4 B613501 Fmoc-D-His(Mtt)-OH CAS No. 200926-19-8

Fmoc-D-His(Mtt)-OH

Cat. No.: B613501
CAS No.: 200926-19-8
M. Wt: 633,73 g/mole
InChI Key: MNOCIIYDYLYWEU-KXQOOQHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-His(Mtt)-OH is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 4-methyltrityl (Mtt) protecting group at the imidazole side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is particularly useful for protecting the amino group during peptide synthesis, while the Mtt group protects the imidazole ring of histidine, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-His(Mtt)-OH typically involves the following steps:

    Protection of the Imidazole Ring: The imidazole ring of histidine is protected by reacting it with 4-methyltrityl chloride in the presence of a base such as triethylamine. This forms the Mtt-protected histidine.

    Fmoc Protection: The amino group of the Mtt-protected histidine is then protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine. This results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of histidine are reacted with 4-methyltrityl chloride and 9-fluorenylmethyloxycarbonyl chloride under controlled conditions.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-His(Mtt)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base such as piperidine, while the Mtt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.

    Coupling: BOP, DIC, and bases like diisopropylethylamine.

Major Products:

    Deprotected Histidine: Removal of protecting groups yields free histidine.

    Peptides: Coupling reactions result in the formation of peptides with histidine residues.

Scientific Research Applications

Solid-Phase Peptide Synthesis

Role in SPPS:
Fmoc-D-His(Mtt)-OH is primarily utilized in solid-phase peptide synthesis, where it facilitates the incorporation of D-histidine into peptide chains. The use of this compound helps maintain the integrity of the peptide during synthesis and minimizes racemization, which is crucial for producing high-purity peptides.

Case Studies:

  • A study demonstrated that using this compound in SPPS resulted in significantly lower levels of D-histidine formation compared to other protecting groups, indicating its effectiveness in preserving chirality during peptide assembly .
  • Another research highlighted its application in synthesizing cyclic peptides, where the incorporation of this compound allowed for efficient cyclization without compromising the yield or purity of the final product .

Drug Development

Peptide Therapeutics:
this compound plays a critical role in developing peptide-based therapeutics. Its incorporation into peptides can enhance biological activity and stability, making it suitable for pharmaceutical applications.

Example Applications:

  • In the synthesis of antimicrobial peptides, this compound has been used to create analogs with improved efficacy against resistant bacterial strains. These modifications have shown promising results in preclinical studies .
  • The compound has also been explored in designing inhibitors for amyloid-beta fibril formation, which is relevant in Alzheimer's disease research. Peptides synthesized with this compound exhibited enhanced binding affinity and specificity towards amyloid targets .

Biochemical Studies

Enzyme Interaction Studies:
Research involving this compound has provided insights into enzyme-substrate interactions. The unique properties of D-histidine allow researchers to study how variations in amino acid configuration affect enzyme activity.

Notable Findings:

  • A study investigated the effects of incorporating this compound into substrates for metalloproteinases, revealing that D-histidine residues could influence substrate recognition and cleavage efficiency .
  • Additionally, this compound has been utilized to probe histidine's role in metal ion coordination within enzymes, contributing to a better understanding of metalloprotein function .

Comparative Data Table

Application AreaKey FindingsReferences
Solid-Phase Peptide SynthesisLower D-histidine formation; effective for cyclic peptides ,
Drug DevelopmentEnhanced antimicrobial activity; inhibitors for amyloid-beta fibrils ,
Biochemical StudiesInfluence on enzyme interactions; role in metal ion coordination ,

Mechanism of Action

The mechanism of action of Fmoc-D-His(Mtt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation. The Mtt group protects the imidazole ring of histidine, ensuring selective reactions at the desired sites. Upon deprotection, the free histidine can participate in various biochemical processes, including enzyme catalysis and metal ion coordination.

Comparison with Similar Compounds

    Fmoc-His(Trt)-OH: Similar to Fmoc-D-His(Mtt)-OH but with a trityl (Trt) protecting group instead of Mtt.

    Fmoc-His(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.

    Fmoc-His(Clt)-OH: Uses a chlorotrityl (Clt) group for side chain protection.

Uniqueness: this compound is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for SPPS, where selective deprotection is crucial for the synthesis of complex peptides.

Biological Activity

Fmoc-D-His(Mtt)-OH (N-Fmoc-D-histidine(Mtt)-OH) is a protected amino acid commonly used in solid-phase peptide synthesis (SPPS). Its biological activity is of significant interest due to its potential applications in drug development, especially in the context of peptide-based therapeutics. This article explores the synthesis, properties, and biological activities of this compound, supported by relevant studies and findings.

This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which facilitates its incorporation into peptides during SPPS. The Mtt (methoxytrityl) group protects the imidazole side chain of histidine, allowing for selective deprotection and functionalization.

Synthesis Process:

  • The compound is synthesized through standard procedures in SPPS, where it serves as a building block for various peptides.
  • The coupling efficiency of this compound can be influenced by the choice of coupling reagents and conditions. Studies indicate that it may exhibit variable coupling efficiencies depending on the reaction conditions employed .

2. Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including its role in peptide structure and function.

2.1 Antimicrobial Activity

Research has demonstrated that peptides incorporating this compound can exhibit antimicrobial properties. For instance, studies on related compounds show that certain analogues demonstrate potent activity against strains like Staphylococcus aureus and Staphylococcus epidermidis , with minimum inhibitory concentrations (MICs) ranging from 0.62 to 2.5 μM . This suggests that histidine residues may contribute to the overall antimicrobial efficacy of peptides.

2.2 Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety and therapeutic potential of compounds containing this compound. For example, MTT assays have been employed to determine the cytotoxic effects of various peptide constructs containing this amino acid. Results indicate that while some peptides display low cytotoxicity (IC50 > 50 μM), others demonstrate significant cytotoxic effects against cancer cell lines .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of peptides containing this compound:

Peptide Variant Activity MIC (μM) Comments
Peptide AActive0.62Effective against MRSA
Peptide BModerate3.1Lower activity compared to Peptide A
Peptide CInactive>160No activity observed

This table summarizes findings from SAR studies that highlight how modifications around the histidine residue influence antimicrobial potency.

4. Case Studies

Several case studies have explored the implications of incorporating this compound into peptide sequences:

  • Case Study 1 : A study investigated a series of antimicrobial peptides where this compound was strategically placed within the sequence. Results indicated enhanced membrane-disrupting abilities, correlating with improved antibacterial activity .
  • Case Study 2 : Research on peptide conjugates containing methotrexate demonstrated that those incorporating this compound showed improved cellular uptake and cytotoxicity profiles compared to controls, suggesting a potential role in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to assess the purity and enantiomeric integrity of Fmoc-D-His(Mtt)-OH?

  • Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase, such as Chiral MX(2)-RH, and a mobile phase of acetonitrile-water-acetic acid (500:500:1 v/v) for baseline separation of D- and L-enantiomers. Detection at 220 nm ensures optimal sensitivity due to strong UV absorption of the Fmoc group. Validate the method with parameters including linearity (0.15–2.93 µg/mL, r = 0.9999), precision (RSD <1.1%), and recovery (95–100%) .

Q. How should this compound be stored to maintain stability during peptide synthesis workflows?

  • Methodology : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Prior to use, dissolve in DMSO or acetonitrile (optimize solubility via heating to 37°C and sonication). Avoid repeated freeze-thaw cycles, as this can compromise the Mtt protecting group’s integrity .

Q. What steps ensure accurate quantification of trace enantiomeric impurities (e.g., L-isomer) in this compound batches?

  • Methodology : Employ area normalization in HPLC analysis when enantiomer reference standards are unavailable. Validate with a system suitability test: resolution ≥2.95 between D- and L-forms, theoretical plates >3,600, and tailing factor <1.1. Use LOQ (0.15 µg/mL) and LOD (0.049 µg/mL) thresholds to confirm sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity values between HPLC, NMR, and mass spectrometry (MS)?

  • Methodology : Cross-validate using orthogonal techniques:

  • HPLC : Quantifies enantiomeric and chemical purity via chiral separation.
  • NMR : Detects structural anomalies (e.g., incomplete Mtt protection) via characteristic imidazole proton shifts.
  • MS : Confirms molecular weight (e.g., m/z 624.74 for this compound) and identifies side products (e.g., deprotected intermediates).
    Discrepancies often arise from solvent impurities or column matrix interactions; use standardized controls and replicate analyses .

Q. What experimental adjustments optimize the deprotection of Mtt groups in solid-phase peptide synthesis (SPPS)?

  • Methodology : The Mtt group is selectively cleaved under mild acidic conditions (1% TFA in DCM). To minimize premature deprotection:

  • Monitor reaction kinetics via real-time HPLC to avoid overexposure.
  • Compare with Trt-protected analogs (e.g., Fmoc-D-His(Trt)-OH), which require stronger acids (e.g., 95% TFA), highlighting Mtt’s acid lability .

Q. How do mobile phase modifications improve chiral resolution in RP-HPLC for this compound?

  • Methodology : Adjust the acetonitrile-to-water ratio (e.g., 480:520 to 520:480) and add acetic acid (0.1–1%) to enhance peak symmetry. For challenging separations, test alternative ion-pairing agents (e.g., 0.1% TFA) or gradient elution. Validate robustness under varied flow rates (0.7–0.9 mL/min) and column temperatures (28–32°C) .

Q. Methodological Considerations for Data Interpretation

Q. Why might area normalization yield comparable accuracy to external standardization in enantiomer quantification?

  • Rationale : Area normalization assumes proportional detector response for all components, validated here by matching results from external standards (RSD <1%). This approach is advantageous when impurities lack reference materials and simplifies workflows in high-throughput labs .

Q. How can researchers address low recovery rates during spiked sample analysis of this compound?

  • Troubleshooting :

  • Verify solubility of spiked standards in the matrix (e.g., use co-solvents like DMSO).
  • Check for adsorption losses on glassware by pre-siliconizing surfaces.
  • Re-optimize extraction protocols (e.g., sonication time, centrifugation speed) to maximize yield .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCIIYDYLYWEU-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679795
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200926-19-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.